molecular formula C12H10N4O4 B11023357 N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide

N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide

Cat. No.: B11023357
M. Wt: 274.23 g/mol
InChI Key: TWMLROPXCKDJAO-UHFFFAOYSA-N
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Description

N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide is an organic compound with the molecular formula C12H11N3O2 It is a derivative of benzamide, featuring two cyanomethyl groups attached to the nitrogen atoms and a methoxy group at the para position relative to the nitro group on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide typically involves the reaction of 4-methoxy-3-nitrobenzoyl chloride with cyanomethylamine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The cyanomethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as amines or thiols can react with the cyanomethyl groups under basic conditions.

Major Products Formed

    Oxidation: Formation of oxides or hydroxyl derivatives.

    Reduction: Conversion to N,N-bis(aminomethyl)-4-methoxy-3-nitrobenzamide.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials and chemical intermediates.

Mechanism of Action

The mechanism of action of N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound’s nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The cyanomethyl groups can also participate in nucleophilic reactions, leading to the modification of biomolecules. These interactions can result in various biological effects, including inhibition of enzyme activity and disruption of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both methoxy and nitro groups on the benzene ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides distinct properties that differentiate it from other similar compounds.

Properties

Molecular Formula

C12H10N4O4

Molecular Weight

274.23 g/mol

IUPAC Name

N,N-bis(cyanomethyl)-4-methoxy-3-nitrobenzamide

InChI

InChI=1S/C12H10N4O4/c1-20-11-3-2-9(8-10(11)16(18)19)12(17)15(6-4-13)7-5-14/h2-3,8H,6-7H2,1H3

InChI Key

TWMLROPXCKDJAO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N(CC#N)CC#N)[N+](=O)[O-]

Origin of Product

United States

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